(3-(Dimethylsulfonio)propyl)trimethylammonium diiodide
Description
(3-(Dimethylsulfonio)propyl)trimethylammonium diiodide is a quaternary sulfonium-ammonium bifunctional compound featuring both a dimethylsulfonio group ($ \text{(CH}3\text{)}2\text{S}^+ $) and a trimethylammonium group ($ \text{(CH}3\text{)}3\text{N}^+ $) linked via a propyl chain, with two iodide counterions. While direct references to this specific compound are absent in the provided evidence, its structural analogs—quaternary ammonium and sulfonium salts—highlight key properties and applications. Such compounds are typically cationic surfactants, nucleic acid intercalators, or biochemical reagents due to their charge and solubility in polar solvents .
Properties
CAS No. |
22064-65-9 |
|---|---|
Molecular Formula |
C8H21I2NS |
Molecular Weight |
417.14 g/mol |
IUPAC Name |
3-dimethylsulfoniopropyl(trimethyl)azanium;diiodide |
InChI |
InChI=1S/C8H21NS.2HI/c1-9(2,3)7-6-8-10(4)5;;/h6-8H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
BLDHAVHUOLXUTA-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[S+](C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylsulfonio)propyl)trimethylammonium diiodide typically involves the reaction of trimethylamine with 3-chloropropyl dimethyl sulfonium iodide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(CH3
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
